4-amino-N-(4-amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)benzenesulfonamide
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Overview
Description
4-amino-N-(4-amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)benzenesulfonamide is a complex organic compound that belongs to the class of sulfonamides
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-N-(4-amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)benzenesulfonamide typically involves the condensation of 6-amino-1,3-dimethyluracil with substituted benzaldehydes. This reaction is followed by cyclization with reagents such as sodium azide, anthranilic acid, and 2-sulfanylbenzoic acid to form the desired compound . The reaction conditions often include the use of solvents like ethanol and the application of heat to facilitate the cyclization process.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and efficiency. This could include the use of continuous flow reactors and automated synthesis equipment to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
4-amino-N-(4-amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)benzenesulfonamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amino and sulfonamide groups can participate in nucleophilic substitution reactions with halogenated compounds.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halogenated compounds for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction could produce amines or alcohols.
Scientific Research Applications
4-amino-N-(4-amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)benzenesulfonamide has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis to create various heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antioxidant properties.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-amino-N-(4-amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound’s sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates, thereby blocking the enzyme’s active site. This inhibition can disrupt essential biochemical pathways, leading to antimicrobial or anticancer effects .
Comparison with Similar Compounds
Similar Compounds
Sulfisoxazole: Another sulfonamide compound with similar antimicrobial properties.
4-amino-N-(3,4-dimethyl-1,2-oxazol-5-yl)benzenesulfonamide: Shares structural similarities and is used for similar applications.
Uniqueness
4-amino-N-(4-amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)benzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity
Properties
Molecular Formula |
C12H15N5O4S |
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Molecular Weight |
325.35 g/mol |
IUPAC Name |
4-amino-N-(4-amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)benzenesulfonamide |
InChI |
InChI=1S/C12H15N5O4S/c1-16-10(14)9(11(18)17(2)12(16)19)15-22(20,21)8-5-3-7(13)4-6-8/h3-6,15H,13-14H2,1-2H3 |
InChI Key |
RWBMYWKTLXYSJX-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=C(C(=O)N(C1=O)C)NS(=O)(=O)C2=CC=C(C=C2)N)N |
Origin of Product |
United States |
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